molecular formula C11H19ClN2 B1392876 {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride CAS No. 1258650-52-0

{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride

Cat. No.: B1392876
CAS No.: 1258650-52-0
M. Wt: 214.73 g/mol
InChI Key: YUBROWRUJJXPPP-UHFFFAOYSA-N
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Description

{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride is a chemical compound with the molecular formula C11H18N2·HCl It is a hydrazine derivative that features a phenyl ring substituted with a propan-2-yl group and an ethyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride typically involves the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride can undergo oxidation reactions to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azides, nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. The hydrazine moiety can form covalent bonds with biological molecules, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {1-[4-(Propan-2-yl)phenyl]ethyl}amine hydrochloride: Similar structure but lacks the hydrazine moiety.

    {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine: The free base form without the hydrochloride salt.

    {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine sulfate: Another salt form with different solubility and stability properties.

Uniqueness

{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride is unique due to its specific combination of a phenyl ring, propan-2-yl group, and hydrazine moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;/h4-9,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBROWRUJJXPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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